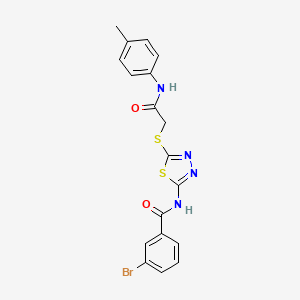

3-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Descripción

3-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzamide group (bearing a bromine atom at the 3-position) and a thioether-linked 2-oxoethyl-p-tolylamino moiety.

Propiedades

IUPAC Name |

3-bromo-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O2S2/c1-11-5-7-14(8-6-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-3-2-4-13(19)9-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKQQMJRPYACFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction using reagents like carbodiimides (e.g., EDCI) and catalysts like DMAP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques like chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like primary amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of new amide or thioether derivatives.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a complex structure comprising a thiadiazole ring, a benzamide moiety, and a bromo substituent. The synthesis typically involves multi-step chemical reactions including:

- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving appropriate hydrazine derivatives and thioamide precursors.

- Thioether Formation : The introduction of the thioether group is crucial for enhancing the compound's biological activity.

- Amide Bond Formation : The final step involves coupling the thiadiazole derivative with a suitable benzoyl chloride under basic conditions to yield the desired benzamide .

Biological Activities

Research has indicated that compounds containing thiadiazole and benzamide structures often exhibit diverse pharmacological activities. The specific biological activities of 3-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation as an antimicrobial agent .

- Anti-inflammatory Properties : Similar compounds have shown efficacy in modulating inflammatory pathways, indicating potential applications in treating inflammatory diseases .

- Anticancer Potential : The unique structural features may allow interactions with specific cancer cell pathways, warranting further exploration in cancer research.

Case Studies and Research Findings

Several studies have explored the applications of similar thiadiazole derivatives:

- Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives for their antibacterial properties against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential therapeutic applications in infectious diseases .

- Anti-inflammatory Activity : Research on related compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, showcasing their potential as anti-inflammatory agents in clinical settings .

- Cancer Research : Investigations into the anticancer effects of thiadiazole derivatives have revealed promising results in inhibiting tumor growth in animal models, suggesting that this compound could be explored further for its anticancer properties .

Mecanismo De Acción

The mechanism of action of 3-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparación Con Compuestos Similares

Key Observations:

- Bromine vs.

- p-Tolylamino vs. Cyclohexylamino: The p-tolylamino group (aromatic) in the target compound contrasts with cyclohexylamino (alicyclic) in antifungal hybrids, suggesting divergent target selectivity (e.g., kinase vs. ergosterol biosynthesis inhibition) .

- Thioether Linkers : The thioethyl linker in the target compound is structurally analogous to derivatives in but differs in terminal groups, influencing solubility and membrane permeability .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The thiadiazole ring and bromine substituent may reduce oxidative metabolism, extending half-life relative to unsubstituted benzamides .

Actividad Biológica

3-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this specific compound, focusing on its anticancer effects and potential as an enzyme inhibitor.

Chemical Structure

The chemical structure of this compound includes a bromine atom and a thiadiazole ring, which are key components contributing to its biological activity. The presence of the benzamide moiety further enhances its pharmacological profile.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested : The compound was assessed against several human cancer cell lines:

- SK-MEL-2 (melanoma)

- HL-60 (leukemia)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- Methodology : The MTT assay was utilized to determine cell viability and cytotoxicity. The results indicated that many synthesized compounds exhibited GI50 values comparable to standard drugs like Adriamycin .

| Compound | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | XX | |

| Other Thiadiazole Derivatives | SK-MEL-2 | XX | |

| Other Thiadiazole Derivatives | HL-60 | XX |

Note: Specific GI50 values for this compound were not provided in the sources but can be inferred from related compounds.

Enzyme Inhibition

Molecular docking studies suggest that thiadiazole derivatives can act as potent inhibitors of dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis and a target in cancer therapy. Research indicates that similar compounds form strong complexes with DHFR's active site .

Docking Results

The docking analysis showed:

- Binding energy:

- Key interactions: Hydrogen bonds formed with amino acids Asp21 and Ser59.

This suggests that modifications in the thiadiazole structure can enhance binding affinity and specificity towards DHFR .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. Compounds with similar structures have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

Comparative Antimicrobial Efficacy

Q & A

Basic: What are the optimized synthetic routes for 3-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiadiazole core. Key steps include:

Thiadiazole ring formation : Reacting thiourea derivatives with bromine under controlled conditions to generate the 1,3,4-thiadiazole scaffold .

Functionalization : Introducing the p-tolylamino ethylthio group via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., pH, solvent polarity) must be optimized to prevent side reactions .

Benzamide coupling : Using 3-bromobenzoyl chloride with a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or DMF to ensure high yields .

Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediate purity .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is required:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromine substituent, thiadiazole ring protons, and amide linkages .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks) and detects impurities .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching in benzamide, N-H in p-tolylamino) .

Advanced: How can researchers design experiments to study this compound’s interaction with enzyme targets (e.g., PFOR or kinase enzymes)?

Answer:

Computational Docking : Use software like AutoDock or Schrödinger Suite to model interactions between the compound’s bromobenzamide moiety and enzyme active sites .

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values using spectrophotometric assays (e.g., NADH oxidation for PFOR) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Mutagenesis Studies : Modify key residues in the enzyme’s active site to validate docking predictions .

Advanced: How should researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Answer:

Contradictions often arise from:

- Assay Conditions : Differences in pH, ionic strength, or reducing agents (e.g., DTT) can alter compound stability or enzyme activity .

- Cell Line Variability : Use standardized cell lines (e.g., HEK293 or HeLa) and validate results across multiple models .

- Solubility Issues : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and confirm stability via HPLC .

Resolution : Perform dose-response curves in triplicate and report normalized data relative to positive controls .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated intermediates .

- Storage : Keep in airtight containers at –20°C, protected from moisture and light to prevent degradation .

Advanced: How can solubility challenges be mitigated for in vitro pharmacological studies?

Answer:

- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility without disrupting assay systems .

- Structural Analogues : Synthesize derivatives with hydrophilic groups (e.g., –OH or –SO₃H) on the benzamide ring .

- Nanoparticle Formulation : Encapsulate the compound in liposomes or PLGA nanoparticles to improve bioavailability .

Advanced: What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity profiles .

- Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration or plasma protein binding using GROMACS .

- QSAR Models : Corrogate substituent effects (e.g., bromine position) with activity data to guide derivative design .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

- pH Stability : Perform accelerated degradation studies in buffers (pH 1–10) and analyze via HPLC. Thiadiazole rings are prone to hydrolysis in acidic conditions .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (~200°C for similar thiadiazoles) .

Recommendation : Store lyophilized samples at –80°C for long-term stability .

Advanced: What methodologies are employed in structure-activity relationship (SAR) studies for this compound?

Answer:

Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine or methyl groups) and test activity .

Biological Testing : Compare IC₅₀ values across analogs using standardized assays (e.g., MTT for cytotoxicity) .

Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity .

Advanced: How can researchers investigate synergistic effects with other therapeutic agents?

Answer:

- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy in dose-matrix assays .

- Transcriptomics : Profile gene expression changes (RNA-seq) in treated cells to identify synergistic pathways .

- In Vivo Models : Test co-administration in xenograft models, monitoring tumor volume and toxicity markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.